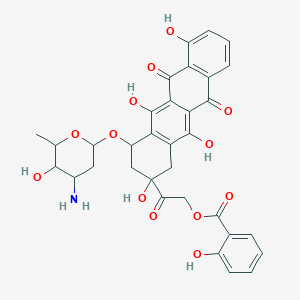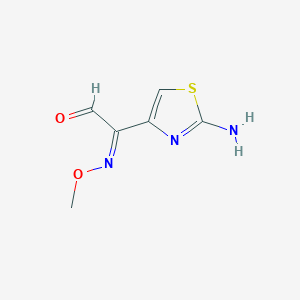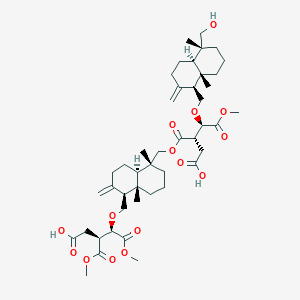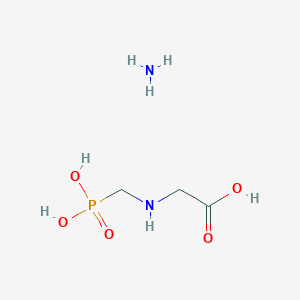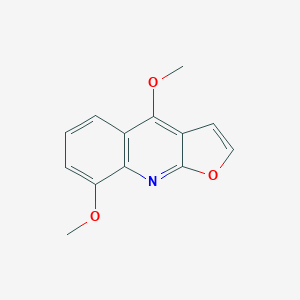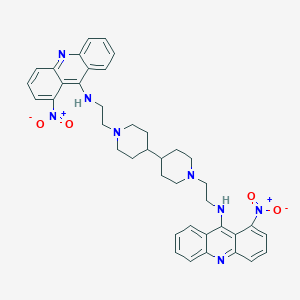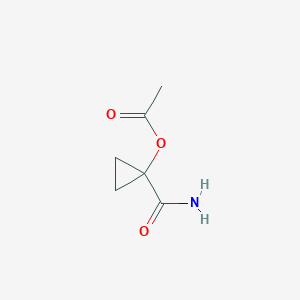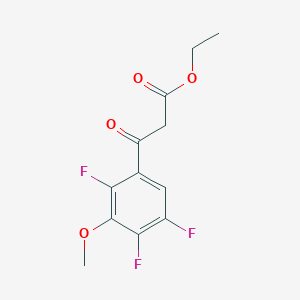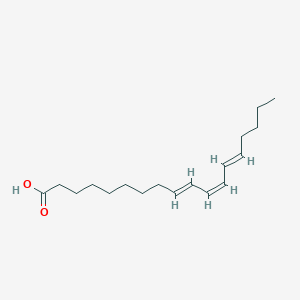
alpha-Eleostearic acid
Vue d'ensemble
Description
Alpha-Eleostearic acid (α-Eleostearic acid) is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid . It is often simply referred to as eleostearic acid, although there is also a β-eleostearic acid . It is commonly found in plant seed oil and has shown potential as a tumor growth suppressor .
Synthesis Analysis
The biosynthetic pathway of eleostearic acid involves two closely related Δ12 oleate desaturase-like enzymes, FAD2 and FADX . FAD2 converts oleic acid into linoleic acid, and FADX converts linoleic acid into α-eleostearic acid . FADX exhibits remarkable enzymatic plasticity, capable of generating a variety of alternative conjugated and Δ12-desaturated fatty acid products .Molecular Structure Analysis
The molecular formula of alpha-Eleostearic acid is C18H30O2 . The IUPAC name is (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid .Chemical Reactions Analysis
In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .Physical And Chemical Properties Analysis
The molar mass of alpha-Eleostearic acid is 278.43 g/mol . It has a melting point of 48 °C .Applications De Recherche Scientifique
Therapeutic Roles in CNS Injuries and Diseases
- Scientific Field : Neurology
- Summary of Application : α-ESA, derived from wild bitter melon, has been found to promote CDGSH Iron-Sulfur Domain 2 (CISD2), which plays therapeutic roles in Central Nervous System (CNS) injuries and diseases .
- Methods of Application : The research involved the use of α-ESA from wild bitter melon and curcumin to promote CISD2 .
- Results : The activation of nuclear factor κB (NF-κB), which exaggerates neuroinflammation and abnormal mitochondrial function, underlies the pathogenesis for the aforementioned injuries and diseases in the CNS. CISD2 has been verified as an NFκB antagonist through the association with peroxisome proliferator-activated receptor-β (PPAR-β) .
Biosynthesis and Transfer of α-Elostearic Acid
- Scientific Field : Biochemistry
- Summary of Application : The research concerned the efficiency of biosynthesis and transfer to triacylglycerols (TAG) of α-eleostearic acid (αESA) in Momordica charantia L. seeds and in microsomal fractions obtained from these seeds .
- Methods of Application : The experiments were carried out on developing seeds of Momordica charantia L. and on microsomal fractions obtained from these seeds .
- Results : The most intensive lipid accumulation occurred between 20 and 26 days after pollination (DAP), but continued up to 33 DAP. The synthesised in vivo αESA was very efficiently transferred to TAG and constituted about 60% of its total fatty acids in 33 DAP .
Tumor Growth Suppressor
- Scientific Field : Oncology
- Summary of Application : α-ESA has shown potential as a tumor growth suppressor .
- Methods of Application : In colon cancer Caco-2 cells, α-ESA induced apoptosis through up-regulation of GADD45, p53, and PPARγ .
- Results : The application of α-ESA resulted in the suppression of tumor growth .
Conversion to Conjugated Linoleic Acid
- Scientific Field : Biochemistry
- Summary of Application : In rats, α-eleostearic acid is converted to a conjugated linoleic acid .
- Methods of Application : The research involved the study of the metabolic pathways of α-ESA in rats .
- Results : The study found that α-ESA is metabolized into conjugated linoleic acid in rats .
Induction of Programmed Cell Death
- Scientific Field : Cell Biology
- Summary of Application : α-ESA has been found to induce programmed cell death of fat cells .
- Methods of Application : The research involved the application of α-ESA to fat cells .
- Results : The application of α-ESA resulted in the induction of programmed cell death in fat cells .
Leukemia Cell Death Inducer
- Scientific Field : Oncology
- Summary of Application : α-ESA has been found to induce cell death in HL60 leukemia cells in vitro at a concentration of 20 μM .
- Methods of Application : The research involved the application of α-ESA to HL60 leukemia cells .
- Results : The application of α-ESA resulted in the induction of cell death in HL60 leukemia cells .
Essential Fatty Acid
- Scientific Field : Nutrition Science
- Summary of Application : α-Eleostearic acid (ELA) and its isomer alpha-linolenic acid (ALA) were compared in their nutritional properties .
- Methods of Application : The research involved the study of the metabolic pathways of α-ESA and ALA in rats .
- Results : ALA relieved essential fatty acid deficiency; ELA did not .
Colon Carcinogenesis Prevention
- Scientific Field : Oncology
- Summary of Application : Diets containing 0.01% bitter gourd seed oil (0.006% as α-eleostearic acid) were found to prevent azoxymethane-induced colon carcinogenesis in rats .
- Methods of Application : The research involved the application of α-ESA to rats .
- Results : The application of α-ESA resulted in the prevention of colon carcinogenesis in rats .
Natural Antioxidant
- Scientific Field : Biochemistry
- Summary of Application : Various bioactive molecules derived from plants exert protective anti-oxidative and anti-inflammatory effects and serve as natural antioxidants, such as α-ESA .
- Methods of Application : The research involved the study of the antioxidant properties of α-ESA .
- Results : α-ESA, an isomer of conjugated linolenic acids derived from wild bitter melon (Momordica charantia L. var. abbreviata Ser.), and curcumin, a polyphenol derived from rhizomes of Curcuma longa L., have been found to have antioxidant properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-WPOADVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897457 | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Eleostearic acid | |
CAS RN |
506-23-0 | |
| Record name | α-Eleostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eleostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ELEOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



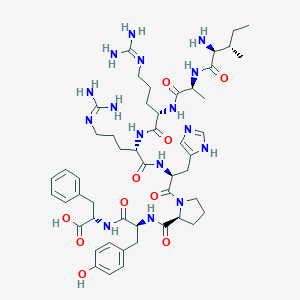
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
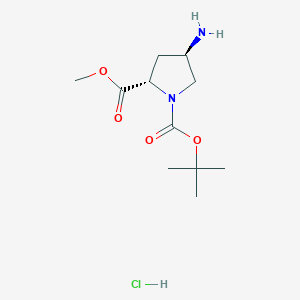
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
